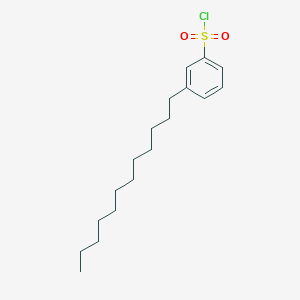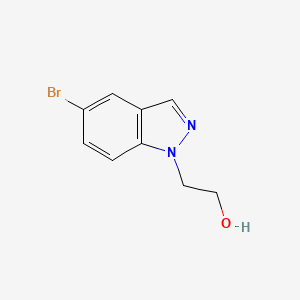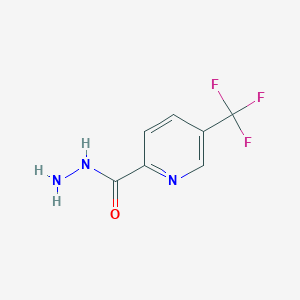
1-(2-chlorophenyl)-5-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 2-chlorobenzoyl hydrazine with acetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole derivatives with various functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown promise as a ligand in the study of enzyme inhibition and receptor binding, making it useful in biochemical assays.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, leading to investigations into its use as a therapeutic agent.
Mécanisme D'action
The mechanism by which 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell proliferation, which can lead to anticancer effects. The molecular targets and pathways involved include various signaling proteins and enzymes that play crucial roles in cellular functions .
Comparaison Avec Des Composés Similaires
When compared to other pyrazole derivatives, 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1-Phenyl-3-methyl-1H-pyrazole: Lacks the chlorophenyl group, resulting in different reactivity and biological activity.
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: The position of the chlorine atom affects the compound’s electronic properties and reactivity.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: The presence of additional methyl groups alters the compound’s steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
299162-74-6 |
|---|---|
Formule moléculaire |
C15H11ClN2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
SVCSXKYZVMWICW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)

![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)




![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)


